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Compound of Interest

Compound Name: 3-bromo-1H-pyrazole

cat. No.: B147848

An In-Depth Technical Guide to 3-bromo-1H-pyrazole (CAS: 14521-80-3): Synthesis,
Reactivity, and Applications

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical
properties. It lies in understanding the utility and potential of a molecule within the complex
landscape of modern research and development. 3-bromo-1H-pyrazole is a quintessential
example of a privileged heterocyclic building block. Its strategic placement of a bromine atom
and two reactive nitrogen sites offers a versatile toolkit for molecular elaboration. This guide is
structured not as a rigid encyclopedia entry, but as a narrative that follows the logical
progression of a research scientist's inquiry—from understanding its fundamental
characteristics to mastering its synthesis and, ultimately, leveraging its reactivity to construct
novel molecules of significant value in medicine and agriculture.

Core Characteristics: A Snapshot

Before delving into complex synthesis or reactivity, a firm grasp of the molecule's fundamental
properties is essential. These data inform choices regarding reaction conditions, purification
methods, and storage.

Physicochemical Properties

The properties of 3-bromo-1H-pyrazole make it a crystalline solid at room temperature,
amenable to standard laboratory handling procedures. Its predicted LogP suggests a moderate
lipophilicity, which is often a desirable starting point in drug discovery programs.
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Property Value Source(s)
CAS Number 14521-80-3 [1112]
Molecular Formula CsHsBrN2 [1]12]
Molecular Weight 146.97 g/mol [11[2]
Appearance White to off-white crystals or 1]
solid

Melting Point 60-65 °C [1]
Boiling Point 70-72 °C @ 0.1 Torr [1]
Density (Predicted) 1.904 + 0.06 g/cm?3 [1]
Polar Surface Area (TPSA) 28.68 A2 [3]
LogP (Predicted) 1.17-1.2 [2][3]

Spectroscopic Profile for Structural Verification

Confirmation of identity and purity is paramount. The following spectroscopic data are
characteristic of 3-bromo-1H-pyrazole.

Spectroscopy Characteristic Data Source(s)

5 7.57 (d, J=2.4 Hz, 1H), &
1H NMR (400 MHz, CDCls) 6.37 (d. J=2.4 Hz, 1H) [1]14]
) , J=2.4 Hz,

Mass Spectrometry (EI) m/z (%) 253/255 (M+) [5]

Note: The NH proton signal may be broad and its chemical shift can vary depending on solvent
and concentration.

Synthesis Methodologies: Crafting the Core
Scaffold
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The availability of a reliable synthetic route is the gateway to utilizing any building block. For 3-
bromo-1H-pyrazole, several effective methods have been established. The choice of method
often depends on the scale, available starting materials, and desired purity profile.

Workflow: Major Synthetic Pathways

Route 1: Direct Bromination | | Route 2: Deprotection Strategy
Pvrazole 3-bromo-N,N-dimethyl-
y 1H-pyrazole-1-sulfonamide

HBr, K2Cr207

Trifluoroacetic Acid (TFA)

3-bromo-1H-pyrazole

3-bromo-1H-pyrazole

Click to download full resolution via product page

Caption: Key synthetic routes to 3-bromo-1H-pyrazole.

Protocol 1: Direct Bromination of Pyrazole

This method leverages the direct halogenation of the pyrazole ring. The use of potassium
dichromate as an oxidant in a hydrobromic acid medium provides an effective system for
bromination.[6][7]

Step-by-Step Methodology:
» Dissolution: Dissolve pyrazole (1.0 eq) in 50% hydrobromic acid.[6][7]

e Cooling: Cool the solution to 5-15 °C in an ice bath with continuous stirring. This is critical to
control the exothermicity of the subsequent oxidation and bromination steps, preventing
over-halogenation.[6][7]
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Bromination: Add a 25% aqueous solution of potassium dichromate dropwise, maintaining
the internal temperature between 5-15 °C.[6][7] The dichromate oxidizes HBr to generate
Brz, which then acts as the electrophile.

Reaction Monitoring: Monitor the reaction progress using HPLC or TLC until the starting
material is consumed and the product peak (or spot) is maximized.[6][7]

Quenching: Upon completion, terminate the reaction by adding a reducing agent like ferrous
oxide to consume any excess oxidant.[6][7]

Extraction & Isolation: Add an organic solvent such as chlorobenzene and stir to extract the
product. Separate the organic phase.[6][7]

Crystallization: Cool the organic phase to between -15 °C and -5 °C to induce crystallization
of the 3-bromo-1H-pyrazole product.[6][7]

Purification: Collect the solid by filtration and wash with a cold solvent to yield the final
product.[6][7]

Protocol 2: Deprotection of a Sulfonamide Intermediate

This strategy involves the use of a protecting group, which can offer advantages in

regioselectivity during earlier synthetic steps. The dimethylaminosulfonyl group is a robust

protecting group for the pyrazole nitrogen that can be cleanly removed with strong acid.[1][4][7]

Step-by-Step Methodology:

Reaction Setup: To 3-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq), slowly add
trifluoroacetic acid (TFA).[1][4]

Deprotection: Stir the mixture at room temperature for approximately 2 hours. The strong
acid cleaves the N-S bond, liberating the free NH of the pyrazole.[1][4]

Workup - Dilution: Upon completion (monitored by TLC/LCMS), dilute the reaction mixture
with ethyl acetate.[1][4]

Neutralization: Carefully neutralize the excess TFA by washing with a saturated aqueous
solution of sodium bicarbonate until effervescence ceases. This step is crucial to prevent
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product degradation and ensure it partitions into the organic layer.[1][4]

e Washing: Perform a subsequent wash with saturated aqueous sodium chloride (brine) to
remove residual water and inorganic salts.[1][4]

e Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate,
and concentrate under reduced pressure to obtain the crude product.[1][4]

« Purification: Purify the resulting crude material by silica gel column chromatography, typically
using a gradient of ethyl acetate in hexane, to yield pure 3-bromo-1H-pyrazole.[1][4]

Chemical Reactivity: The Art of Molecular
Elaboration

The true value of 3-bromo-1H-pyrazole lies in its predictable and versatile reactivity. The
bromine atom at the C3 position serves as an excellent handle for cross-coupling reactions,
while the two ring nitrogens provide sites for substitution, influencing the molecule's properties
and biological interactions.

N-Arylation and N-Alkylation

The unprotected pyrazole contains two nitrogen atoms, and alkylation or arylation can
potentially occur at either N1 or N2. The regioselectivity of these reactions is influenced by
factors such as the nature of the electrophile and the reaction conditions.[8][9] Copper- and
palladium-catalyzed methods are commonly employed for N-arylation, providing access to a
wide array of N-aryl pyrazole derivatives.[8]

C-C Bond Formation: The Suzuki-Miyaura Cross-
Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most powerful and
widely used reaction involving 3-bromo-1H-pyrazole.[10][11] It enables the formation of a C-C
bond at the C3 position, connecting the pyrazole core to various aryl or heteroaryl moieties.
This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.
[10][12][13]

Generalized Suzuki-Miyaura Protocol:
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Reaction Setup: In a reaction vessel, combine 3-bromo-1H-pyrazole (1.0 eq), an aryl or
heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., PdCIl2(PPhs)z,
XPhosPdG2, 1-5 mol%), and a base (e.g., KsPO4, Na2COs, 2.0 eq).[10][12]

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like
dioxane and water.[10][12]

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15
minutes to remove oxygen, which can deactivate the palladium catalyst.

Heating: Heat the reaction to the desired temperature (typically 60-110 °C) and stir until the
starting material is consumed (monitored by TLC/LCMS).[10][12] Microwave irradiation can
often accelerate this process.[10]

Workup: After cooling to room temperature, dilute the mixture with water and extract with an
organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers, dry over an anhydrous drying agent,
concentrate, and purify the residue by column chromatography to yield the 3-aryl-1H-
pyrazole product.

Mechanism: The Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it appears in
numerous biologically active compounds across different therapeutic areas.[14][15][16][17] Its
ability to act as both a hydrogen bond donor (NH) and acceptor (N) allows for critical
interactions with biological targets. The 3-bromo-1H-pyrazole building block is a key entry
point for creating these valuable structures.

Case Study: Chlorantraniliprole (Rynaxypyr)
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3-bromo-1H-pyrazole is a crucial intermediate in the synthesis of the blockbuster insecticide
Rynaxypyr.[1][4] In this context, the pyrazole core is first N-arylated and then further
functionalized. The final molecule acts as a potent and selective activator of insect ryanodine
receptors.[1][4]

Structural Incorporation into Chlorantraniliprole

\ Multi-step b 3-chl diny) Amide N I I
) L functionalization 3-bromo-1-(3-chloro-2-pyridiny coupling Chlorantraniliprole
G bromo-1H pyrazolej >ClH-pyrazole-5-carboxylic acid (Rynaxypyr)

Click to download full resolution via product page

Caption: Synthetic lineage from 3-bromo-1H-pyrazole to Chlorantraniliprole.

Role in Kinase Inhibitors and Pharmaceuticals

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology, such as
Crizotinib and Ruxolitinib.[17][18] The ability to use 3-bromo-1H-pyrazole to install various aryl
groups via Suzuki coupling allows for the systematic exploration of the chemical space around
the kinase active site, which is essential for optimizing potency and selectivity.[18] The pyrazole
ring is often valued for its metabolic stability and its ability to correctly orient substituents for
target engagement.

Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety. 3-bromo-1H-
pyrazole has associated hazards that must be managed with appropriate personal protective
equipment (PPE) and engineering controls.[2][19][20]
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Hazard Information

Details

Source(s)

GHS Pictogram

Warning

[2](20]

Hazard Statements

H302: Harmful if
swallowedH315: Causes skin
irritationH319: Causes serious
eye irritationH335: May cause

respiratory irritation

[2]1(20]

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ayP280: Wear protective
gloves/protective clothing/eye
protection/face
protectionP301+P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel
unwellP302+P352: IF ON
SKIN: Wash with plenty of
soap and
waterP305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[19][20]

Storage

Store in a cool, dry, well-
ventilated area.
Recommended storage at

-20°C for long-term stability.

General Handling Advice: Always handle 3-bromo-1H-pyrazole in a well-ventilated chemical

fume hood.[19] Wear standard PPE, including safety glasses, a lab coat, and chemical-

resistant gloves. Avoid formation of dust.[19]

Conclusion
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3-bromo-1H-pyrazole (CAS: 14521-80-3) transcends its simple structure to serve as a highly
versatile and valuable building block in modern chemical synthesis. Its robust and scalable
synthetic routes, combined with its predictable reactivity—most notably in N-functionalization
and palladium-catalyzed cross-coupling reactions—make it an indispensable tool for
researchers in drug discovery, agrochemicals, and materials science.[21] A thorough
understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers
scientists to strategically incorporate this privileged scaffold to accelerate the development of
novel and impactful molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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